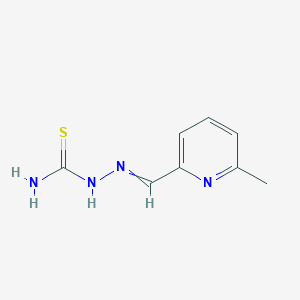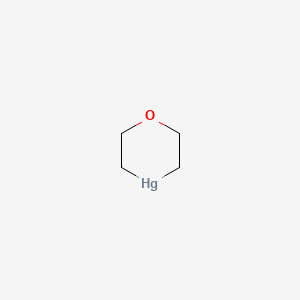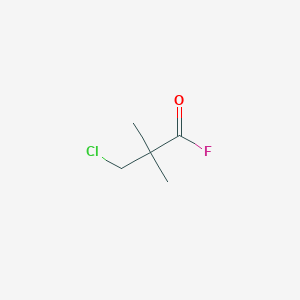![molecular formula C21H16 B14719588 2-Phenylspiro[cyclopropane-1,9'-fluorene] CAS No. 10423-18-4](/img/structure/B14719588.png)
2-Phenylspiro[cyclopropane-1,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylspiro[cyclopropane-1,9’-fluorene] is a spiro compound characterized by a cyclopropane ring fused to a fluorene moiety with a phenyl group attached to the cyclopropane ring Spiro compounds are known for their unique three-dimensional structures, which impart distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylspiro[cyclopropane-1,9’-fluorene] can be achieved through several methods. One common approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound with a yield of approximately 70% . Another method involves photochemical reactions, such as the [1 + 2] cycloaddition of olefins with carbenes, which can also produce spiro cyclopropanes .
Industrial Production Methods
While specific industrial production methods for 2-Phenylspiro[cyclopropane-1,9’-fluorene] are not well-documented, the general principles of spiro compound synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to maximize yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or the attached phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or fluorene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
2-Phenylspiro[cyclopropane-1,9’-fluorene] has several scientific research applications:
Organic Electronics: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Spiro compounds, including 2-Phenylspiro[cyclopropane-1,9’-fluorene], are investigated for their potential as pharmaceutical agents due to their ability to interact with biological targets.
Material Science: The compound’s stability and electronic properties make it suitable for developing new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-Phenylspiro[cyclopropane-1,9’-fluorene] depends on its application. In organic electronics, the compound’s spiro structure facilitates efficient charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: This compound shares a similar spiro structure but with a xanthene moiety instead of a cyclopropane ring.
Spiro[cyclopropane-1,2’-steroids]: These compounds have a cyclopropane ring fused to steroid structures and exhibit different biological activities.
Uniqueness
2-Phenylspiro[cyclopropane-1,9’-fluorene] is unique due to its specific combination of a cyclopropane ring and a fluorene moiety with a phenyl group. This structure imparts distinct electronic and steric properties, making it valuable for applications in organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
10423-18-4 |
|---|---|
Formule moléculaire |
C21H16 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-phenylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C21H16/c1-2-8-15(9-3-1)20-14-21(20)18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,20H,14H2 |
Clé InChI |
NOMUAGAGFBFUDX-UHFFFAOYSA-N |
SMILES canonique |
C1C(C12C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



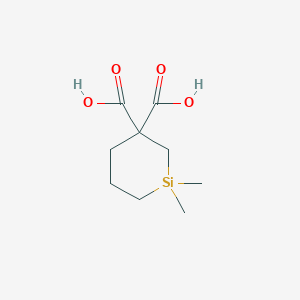
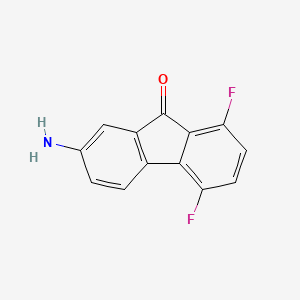
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)
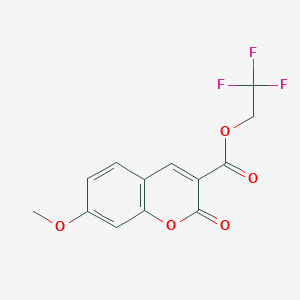
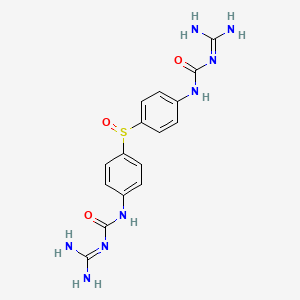
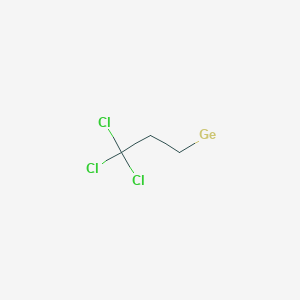
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)
